2,6-二氨基-4-羟基喹唑啉

描述

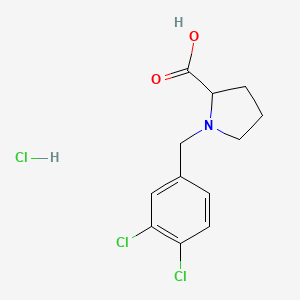

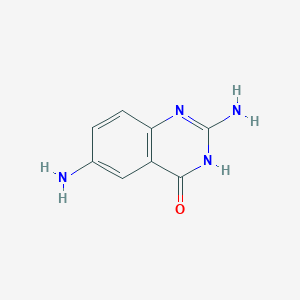

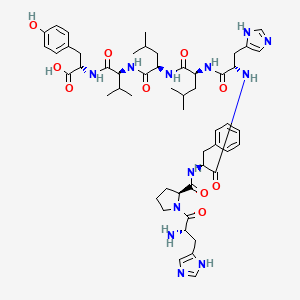

2,6-Diamino-4-hydroxyquinazoline is a derivative of the quinazoline family, a class of compounds known for their diverse biological activities. Quinazolines have been extensively studied due to their potential as therapeutic agents, particularly as antitumor and antiparasitic drugs. The synthesis and biological evaluation of various quinazoline derivatives have led to the identification of compounds with significant inhibitory effects on enzymes such as dihydrofolate reductase (DHFR), which is a target for antitumor and antimicrobial therapy .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the construction of the quinazoline core followed by the introduction of substituents at various positions to enhance biological activity. For instance, the synthesis of 2,4-diaminoquinazolines can be achieved through the condensation of 2-aminobenzonitriles and amines, starting from an acyl isothiocyanate resin, which allows for traceless cleavage and cyclization . Another approach involves the tandem condensation of cyanoimidate-amine and reductive cyclization in an iron-HCl system, which can also lead to tricyclic quinazolines . Solid-phase synthesis methods have also been developed, demonstrating the versatility of approaches to quinazoline synthesis .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is crucial for their biological activity. X-ray crystallography has been used to confirm the structures of synthesized compounds, such as 5,8-dimethyl-6-nitro-4-quinolone, which serves as an intermediate in the synthesis of various substituted quinolines . Crystallographic data can reveal important details about the geometry and conformation of these molecules, which is essential for understanding their interaction with biological targets .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions to introduce different functional groups that are important for biological activity. For example, reductive amination and reductive methylation are key steps in the synthesis of N9-H and N9-CH3 analogs, respectively . The introduction of substituents such as alkyl, alkoxy, halo, cyano, and others can be achieved through reactions with 4-haloquinoline intermediates . These chemical modifications are designed to enhance the compounds' affinity for biological targets and improve their pharmacological profiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, pKa, and lipophilicity, are important for their biological activity and pharmacokinetics. For instance, pKa measurements can confirm the protonation state of compounds at physiological pH, which is relevant for receptor recognition . The lipophilicity of the compounds can be adjusted to improve cell penetration, which is a critical factor for the activity of DHFR inhibitors . Additionally, the evaluation of antihypertensive activity in vivo can be influenced by the compounds' pharmacokinetic properties, such as oral bioavailability and duration of action .

科学研究应用

1. 理论和概念研究

2,6-二氨基-4-羟基喹唑啉及其衍生物一直是理论和计算研究的主题。例如,Makhloufi 等人。(2018 年)对 4-羟基喹唑啉进行了密度泛函理论 (DFT) 研究,重点关注亲电攻击的硝化反应中心。这项研究提供了对这些化合物的结构和电子性质的见解,这对于了解其生物活性以及在各个科学领域的潜在应用至关重要 (Makhloufi 等人,2018 年)。

2. 抗疟疾活性

2,6-二氨基-4-羟基喹唑啉的衍生物已被评估其作为抗疟疾剂的潜力。Ommeh 等人。(2004 年)研究了 2,4-二氨基喹唑啉衍生物对恶性疟原虫的活性,确定了具有有效抑制浓度的化合物。这些发现强调了 2,6-二氨基-4-羟基喹唑啉衍生物在开发新的抗疟疾疗法中的潜力 (Ommeh 等人,2004 年)。

3. 抗血小板和抗炎活性

该化合物已对其抗血小板和抗炎(抗炎)活性进行了研究。Brullo 等人。(2012 年)合成了 5,6-二氢苯并[h]喹唑啉 2,4-二氨基取代的新衍生物,并评估了它们的 ASA 样抗血小板活性。一些化合物显示出有希望的结果,与参考药物吲哚美辛相当 (Brullo 等人,2012 年)。

4. 固相合成方法

已经进行了研究以开发 2,6-二氨基-4-羟基喹唑啉衍生物的固相合成新方法。例如,Weber 等人。(2005 年)开发了一种使用固相方法合成 6-羟基-2,4-二氨基喹唑啉的方法,展示了高纯度和区域选择性生产这些化合物的潜力 (Weber 等人,2005 年)。

5. 结构和振动分配研究

4-羟基喹唑啉(一种相关化合物)的结构和振动性质已使用密度泛函理论 (DFT) 和 Moller-Plesset 二阶 (MP2) 方法等技术进行了研究。Polat 和 Yurdakul(2011 年)进行的这项研究有助于更深入地了解这些分子的互变异构和构象行为,这对于它们在各个科学领域的应用至关重要 (Polat & Yurdakul,2011 年)。

安全和危害

未来方向

Quinazoline and quinazolinone derivatives, including 2,6-Diamino-4-hydroxyquinazoline, have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . This suggests potential future directions in the development of novel classes of antibacterial agents and other pharmaceuticals .

属性

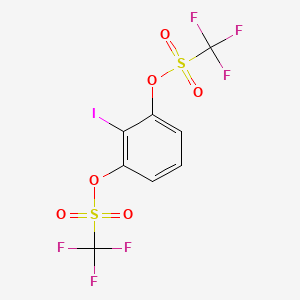

IUPAC Name |

2,6-diamino-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,9H2,(H3,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRCNZBZUQLULA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)NC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332269 | |

| Record name | 2,6-Diamino-4-hydroxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diamino-4-hydroxyquinazoline | |

CAS RN |

53745-23-6 | |

| Record name | 2,6-diaminoquinazolin-4-ol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03505 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,6-Diamino-4-hydroxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

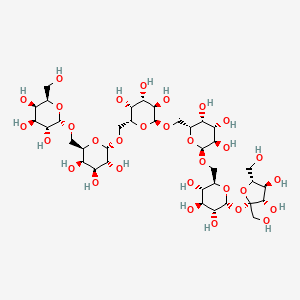

![[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B3029044.png)

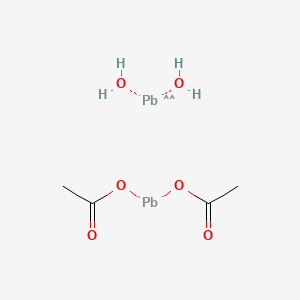

![9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene](/img/structure/B3029058.png)